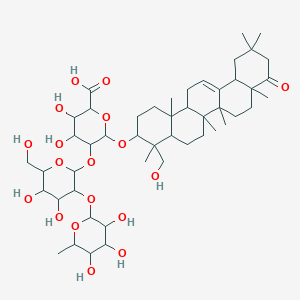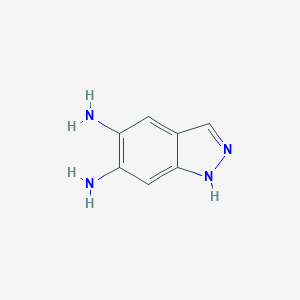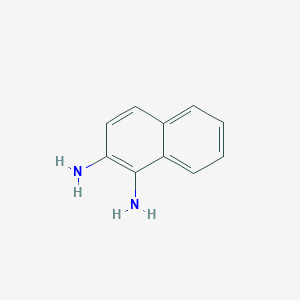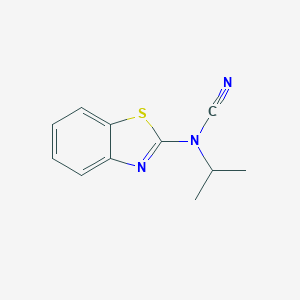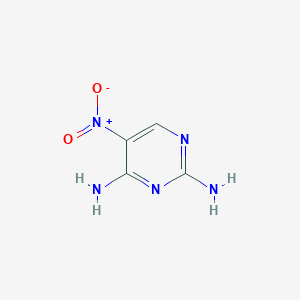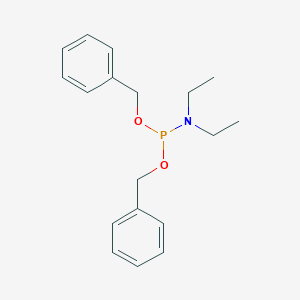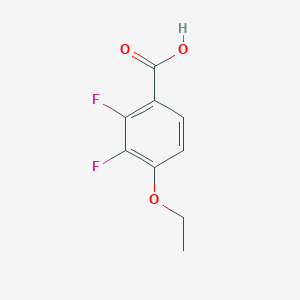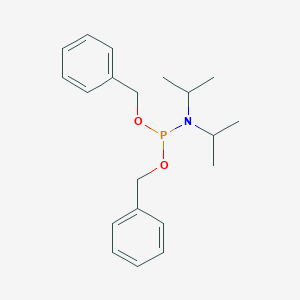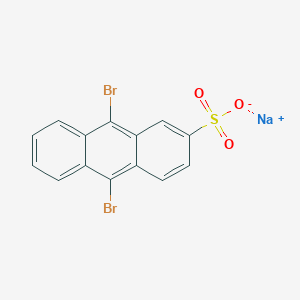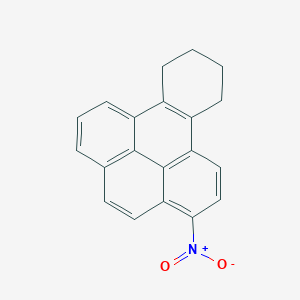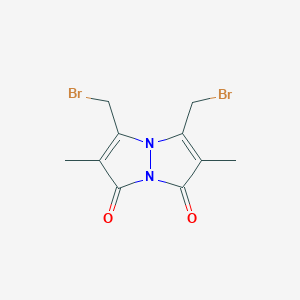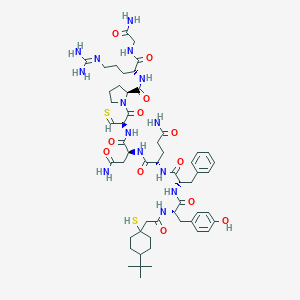
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, also known as antidiuretic hormone (ADH), is a peptide hormone that regulates water balance in the body. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
Argipressin acts on the kidneys to increase water reabsorption, thereby reducing urine output. It also acts on blood vessels to increase blood pressure. The mechanism of action of argipressin involves binding to specific receptors in the kidneys and blood vessels, which activates a signaling pathway that leads to the desired physiological effects.
Biochemische Und Physiologische Effekte
Argipressin has a number of biochemical and physiological effects, including the regulation of water balance, blood pressure, and stress response. It also plays a role in social behavior and memory. Argipressin has been shown to increase the release of cortisol, a stress hormone, and to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Vorteile Und Einschränkungen Für Laborexperimente
Argipressin has several advantages for use in lab experiments, including its ability to regulate water balance and blood pressure, and its role in social behavior and memory. However, there are also limitations to its use, including the complexity of its synthesis, the need for specialized expertise in peptide chemistry, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on argipressin, including the development of new synthetic methods and the exploration of its potential therapeutic applications. Argipressin has been studied for its potential use in the treatment of disorders such as diabetes insipidus, septic shock, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action of argipressin and its potential applications in medicine.
Synthesemethoden
Argipressin can be synthesized using solid-phase peptide synthesis or liquid-phase peptide synthesis. The former method involves the stepwise assembly of amino acids on a solid support, while the latter method involves the use of solution-phase chemistry. The synthesis of argipressin is complex and requires expertise in peptide chemistry.
Wissenschaftliche Forschungsanwendungen
Argipressin has been used in a variety of scientific research applications, including studies on water balance, blood pressure regulation, and stress response. It has also been used in studies on social behavior and memory. Argipressin has been shown to play a role in the regulation of social behavior in animals, including aggression, pair bonding, and maternal behavior.
Eigenschaften
CAS-Nummer |
119617-72-0 |
|---|---|
Produktname |
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- |
Molekularformel |
C55H80N14O12S2 |
Molekulargewicht |
1193.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1 |
InChI-Schlüssel |
LFQFIBYCRPIIQR-VCAUYVTFSA-N |
Isomerische SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
Andere CAS-Nummern |
119617-72-0 |
Sequenz |
YFQNXPRG |
Synonyme |
1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- BCADAVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



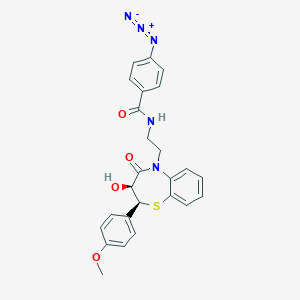
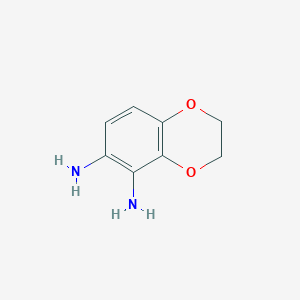
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
